Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]-
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Overview
Description
Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]- is a chemical compound belonging to the class of epoxides, which are three-membered cyclic ethers. Epoxides are known for their high reactivity due to the ring strain in their structure. This particular compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]- typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), to form the epoxide ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of epoxides, including Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]-, often involves the catalytic oxidation of alkenes using oxygen or air in the presence of a silver catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]- undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained three-membered ring of the epoxide is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation to form diols or reduction to form alcohols.
Substitution Reactions: The epoxide ring can be opened by nucleophiles, resulting in substitution products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include water, alcohols, amines, and thiols.
Oxidizing Agents: Peracids like mCPBA are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide.
Alcohols: Formed from the reduction of the epoxide.
Substituted Alcohols: Formed from nucleophilic ring-opening reactions.
Scientific Research Applications
Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and adhesives due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]- primarily involves the nucleophilic attack on the epoxide ring, leading to ring-opening reactions. The molecular targets include various nucleophiles that can interact with the electrophilic carbon atoms of the epoxide ring. The pathways involved in these reactions are typically S_N2 mechanisms, where the nucleophile attacks the less substituted carbon atom of the epoxide ring.
Comparison with Similar Compounds
Similar Compounds
Oxirane, [(1-methylethoxy)methyl]-: Another epoxide with similar reactivity but different substituents.
Oxirane, (ethoxymethyl)-: Similar structure with an ethoxy group instead of a propoxy group.
Oxirane, [(2-propenyloxy)methyl]-: Contains a propenyloxy group, leading to different reactivity and applications.
Uniqueness
Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the propoxyethoxy group makes it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
62329-05-9 |
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Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-[2-(1-propoxyethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C10H20O4/c1-3-4-12-9(2)13-6-5-11-7-10-8-14-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
IIGNPSXHJCGWSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)OCCOCC1CO1 |
Origin of Product |
United States |
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